tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20IN3O2 and a molecular weight of 377.22 g/mol . It belongs to the class of aryl iodides and is characterized by the presence of a piperidine ring, a pyrazole ring, and a tert-butyl ester group .
Preparation Methods
The synthesis of tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material The reaction conditions often involve the use of solvents like 1-methyl-2-pyrrolidinone and reagents such as cesium carbonate .
Chemical Reactions Analysis
Tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrazole ring can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Similar compounds include:
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in targeted protein degradation.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Also used in targeted protein degradation.
Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
The uniqueness of tert-butyl 4-[(4-iodo-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate lies in its specific combination of functional groups, which allows for versatile chemical modifications and applications in various fields of research .
Properties
IUPAC Name |
tert-butyl 4-[(4-iodopyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22IN3O2/c1-14(2,3)20-13(19)17-6-4-11(5-7-17)9-18-10-12(15)8-16-18/h8,10-11H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFVNPHGSWDDQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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